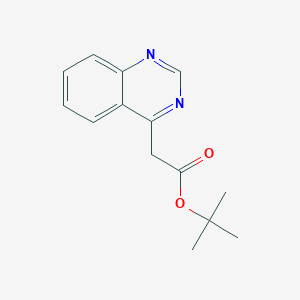

tert-Butyl Quinazoline-4-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-quinazolin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)8-12-10-6-4-5-7-11(10)15-9-16-12/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOXNNTEMJFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Quinazoline 4 Acetate and Analogous Structures

Direct Synthesis Strategies for tert-Butyl Quinazoline-4-acetate

Direct synthesis aims to construct the final ester product in a highly convergent manner. This typically involves either creating the ester from a carboxylic acid precursor or building the quinazoline (B50416) ring with the acetate (B1210297) side chain already in place.

The most straightforward method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.comyoutube.com In this specific case, Quinazoline-4-carboxylic acid serves as the starting material, which is reacted with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

This approach has been successfully applied to the synthesis of various new quinazoline ester derivatives. For instance, researchers have synthesized esters from 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid using different alcohols with sulfuric acid as the catalyst. dergipark.org.trhacettepe.edu.tr The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

One-pot multi-component reactions represent a highly efficient strategy for assembling complex heterocyclic structures like quinazolines. While a specific cyclocondensation involving tert-butyl acetate to directly yield this compound is not extensively documented, analogous reactions for similar structures suggest its feasibility. For example, three-component syntheses of quinoline-4-carboxylic acids based on the Doebner reaction are well-established. nih.gov A notable variation of this reaction demonstrated that using methyl pyruvate (B1213749) instead of pyruvic acid could directly yield a quinoline (B57606) ester. nih.gov

By analogy, a plausible cyclocondensation route for this compound could involve the reaction of a 2-amino-benzaldehyde or a related derivative with an ammonia (B1221849) source and an activated form of tert-butyl acetate, such as tert-butyl glyoxylate (B1226380) or a similar two-carbon building block. Such a reaction would proceed through the formation of an imine intermediate, followed by cyclization and subsequent aromatization to form the stable quinazoline ring system.

Indirect Synthesis through Quinazoline-4-Substituted Intermediates

Indirect methods involve a more stepwise approach where the quinazoline core is first synthesized and then modified to introduce the desired tert-butyl acetate group.

To overcome the equilibrium limitations of Fischer esterification, an indirect, two-step approach can be employed. This involves activating the carboxylic acid group of Quinazoline-4-carboxylic acid to make it more susceptible to nucleophilic attack. A common method is to convert the carboxylic acid into an acid chloride. dergipark.org.tr

In this process, Quinazoline-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the highly reactive Quinazoline-4-carbonyl chloride intermediate. dergipark.org.tr This intermediate is then reacted with tert-butanol. The tert-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion. A mild base is typically added to neutralize the HCl byproduct. This method is often higher yielding and proceeds under milder conditions than direct esterification. A similar strategy has been used to successfully synthesize a variety of new amide and ester derivatives of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid after its activation with SOCl₂. dergipark.org.trhacettepe.edu.tr

Another indirect strategy involves introducing the acetate group onto a pre-formed quinazoline ring that lacks the C4-substituent. This relies on C-H activation or the functionalization of a quinazoline bearing a suitable leaving group at the 4-position. The development of methods for the regioselective direct C-H functionalization of quinoline and quinazoline derivatives is a significant area of research, as it offers an atom-economical route to new compounds. mdpi.com

A more conventional approach would be to start with a 4-haloquinazoline (e.g., 4-chloroquinazoline). This intermediate can undergo a nucleophilic substitution reaction. The nucleophile would be the enolate of tert-butyl acetate, generated by treating tert-butyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate would then attack the C4 position of the 4-chloroquinazoline, displacing the chloride and forming the C-C bond required for the final product. This type of nucleophilic aromatic substitution is a fundamental strategy in the functionalization of heterocyclic cores.

Catalytic Systems and Reaction Conditions in Quinazoline Synthesis Relevant to Acetates

The synthesis of the necessary precursor, Quinazoline-4-carboxylic acid, or other quinazoline intermediates, often relies on transition-metal catalysis. These catalytic systems enable efficient and selective formation of the quinazoline scaffold from simple starting materials. A wide range of metals, including manganese, cobalt, ruthenium, copper, and palladium, have been employed. nih.govmdpi.comorganic-chemistry.org These catalysts are crucial for reactions such as oxidative cyclizations and dehydrogenative couplings that form the heterocyclic ring. nih.govnih.govacs.org

The table below summarizes various catalytic systems that are relevant for producing the quinazoline core, which can subsequently be converted to acetate derivatives.

| Catalyst System | Reaction Type | Starting Materials | Relevance to Acetate Synthesis | Ref |

| α-MnO₂ | Oxidative Cyclization | 2-Aminobenzylamines and Alcohols | Forms the quinazoline core for subsequent functionalization. | nih.gov |

| Co(OAc)₂·4H₂O / t-BuOK | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and Nitriles | Provides a ligand-free, cost-effective route to the quinazoline scaffold. | nih.gov |

| [Ru]/L (in situ) | Dehydrogenative Coupling | 2-Aminophenyl ketones and Amines | Highly selective method for producing quinazoline products. | nih.govacs.org |

| CuCl/DABCO/4-HO-TEMPO | Oxidative Dehydrogenation | Aldehydes and Benzylamines | One of the early copper-catalyzed systems for quinazoline synthesis. | mdpi.com |

| CuBr / K₃PO₄ | Cascade Reaction | (2-Bromophenyl)methylamines and Amidine hydrochlorides | Inexpensive copper catalyst for building the quinazoline ring via N-arylation, cyclization, and oxidation. | organic-chemistry.org |

| Ag/Pd NPs on WO₂.₇₂ | One-Pot Aromatization | 2-Nitroacetophenone, Aldehydes, Ammonium (B1175870) formate | Green protocol using a recyclable catalyst for high-yield synthesis of the quinazoline core. | nih.gov |

These catalytic methods provide robust and versatile platforms for accessing the fundamental quinazoline structure required for the ultimate synthesis of this compound.

Palladium-Catalyzed Coupling Reactions in Quinazoline Scaffold Construction

Palladium catalysis is a cornerstone in the synthesis of substituted quinazolines, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions often proceed with high regioselectivity, which is crucial when constructing complex, poly-substituted quinazoline derivatives. nih.gov

A prominent strategy involves the Suzuki cross-coupling reaction, which effectively couples halogenated quinazolines with various aryl- and heteroarylboronic acids. nih.govmdpi.com For instance, the reaction of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters can be catalyzed by palladium complexes like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com This method allows for the sequential and regioselective introduction of substituents onto the quinazoline core. nih.gov

Another powerful palladium-catalyzed method is the Sonogashira cross-coupling, used to introduce alkyne functionalities. nih.gov This reaction typically employs a combination of palladium and copper catalysts. nih.gov Furthermore, one-pot syntheses of quinazolin-4(3H)-ones have been developed using palladium catalysis. These reactions can start from simple precursors like o-nitrobenzamides and alcohols, proceeding through a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external oxidants or reducing agents. nih.govrsc.org The Pd(dppf)Cl₂ catalyst facilitates a hydrogen-transfer process, enabling the entire sequence to occur in a single vessel. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Quinazoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Bromo-quinazolines, Boronic acid pinacol ester | High yields, formation of C-C bonds, phase-transfer catalyst used. mdpi.com |

| Sonogashira Coupling | Pd/C-PPh₃-CuI | 2-Amino-5-iodobenzamide, Terminal acetylenes | Synthesis of alkynylated quinazolines. nih.gov |

| One-Pot Synthesis | Pd(dppf)Cl₂ | o-Nitrobenzamide, Alcohols | Cascade reaction, no external oxidant/reductant needed. nih.govrsc.org |

| Dehydrogenative Coupling | Pd(II) N^O chelating complexes | 2-Aminobenzamide (B116534), Benzyl (B1604629) alcohols | Aerobic conditions, good to excellent yields. acs.org |

Copper-Catalyzed Methodologies for Quinazoline Formation

Copper-catalyzed reactions represent a cost-effective and less toxic alternative to palladium for constructing the quinazoline ring. thieme-connect.com These methods are particularly effective for forming C-N bonds, a critical step in quinazoline synthesis. thieme-connect.comorganic-chemistry.org

One common approach involves the Ullmann-type coupling reaction. For example, substituted 2-bromobenzonitriles can react with amidines or guanidine (B92328) using a copper(I) iodide (CuI) catalyst and a ligand such as N,N'-dimethylethylenediamine (DMEDA) to produce 4-aminoquinazolines and 2,4-diaminoquinazolines. organic-chemistry.org Similarly, a ligand-free, copper-catalyzed cascade reaction between (2-bromophenyl)methylamines and amides can yield quinazoline derivatives through sequential Ullmann coupling and aerobic oxidation. organic-chemistry.org

Copper catalysts are also employed in cascade reactions to build the quinazoline scaffold from simpler starting materials. A general and highly efficient method uses a copper catalyst for the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones, providing good to excellent yields of the target quinazolines. nih.govrsc.org In some protocols, DMSO serves not just as a solvent but also as a mild oxidant in copper-catalyzed domino reactions. gaylordchemical.com For instance, the Cu(I)-catalyzed reaction of 2-bromobenzamide (B1207801) with aldehydes, benzyl alcohols, or methyl arenes in DMSO efficiently produces 2-substituted quinazolinones. gaylordchemical.com

Table 2: Selected Copper-Catalyzed Quinazoline Syntheses

| Catalyst System | Starting Materials | Key Features |

| CuI / DMEDA | 2-Bromobenzonitriles, Amidines/Guanidine | Efficient synthesis of 4-aminoquinazolines. organic-chemistry.org |

| CuBr | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Cascade reaction using air as the oxidant. organic-chemistry.org |

| CuI | 2-Bromobenzamide, Aldehydes/Alcohols | Ligand- and base-free domino strategy in DMSO. gaylordchemical.com |

| Cu(I) salts | 2-(2-Bromophenyl)quinazolin-4(3H)-one, Aldehydes, Nitrogen sources | One-pot synthesis of tetracyclic quinazolino[4,3-b]quinazolines. thieme-connect.com |

Metal-Free Oxidative Cyclization Protocols Utilizing Oxidants (e.g., tert-butyl hydroperoxide)

In a move towards greener and more sustainable chemistry, metal-free synthetic routes for quinazolines have gained significant attention. mdpi.com These methods often rely on oxidative cyclization, where an oxidizing agent facilitates the ring-closure and subsequent aromatization to form the quinazoline core. nih.gov

A variety of oxidants have been employed for this purpose. Iodine is a common catalyst, promoting the tandem reaction of 2-aminobenzophenones with N-methylamines, using molecular oxygen as the ultimate green oxidant. nih.gov Other iodine-based reagents, such as o-iodoxybenzoic acid (IBX), can mediate the reaction of 2-aminobenzylamines and aldehydes at room temperature to give 2-substituted quinazolines in high yields. mdpi.com

tert-Butyl hydroperoxide (TBHP) is another effective oxidant in metal-free systems. It has been used to promote the reaction of quinazoline-3-oxides with primary amines to afford quinazolin-4(3H)-ones under mild conditions. acs.org Furthermore, systems using potassium persulfate (K₂S₂O₈), sometimes in combination with other reagents like (diacetoxyiodo)benzene, have been developed for the oxidative cyclization of substrates like N-pyridylindoles to form fused quinazolinones. nih.gov An electrochemical approach has also been reported, where K₂S₂O₈ promotes the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides without the need for a transition metal catalyst. rsc.org

Table 3: Examples of Metal-Free Oxidative Cyclization for Quinazoline Synthesis

| Oxidant/Catalyst System | Starting Materials | Key Features |

| tert-Butyl hydroperoxide (TBHP) | Quinazoline-3-oxides, Primary amines | Mild, metal-free conditions. acs.org |

| Iodine / O₂ | 2-Aminobenzophenones, N-Methylamines | Uses oxygen as a green oxidant. nih.gov |

| o-Iodoxybenzoic acid (IBX) | 2-Aminobenzylamines, Aldehydes | Room temperature reaction, high yields. mdpi.com |

| K₂S₂O₈ / (Diacetoxyiodo)benzene | N-Pyridylindoles | Synthesis of fused quinazolinones. nih.gov |

| K₂S₂O₈ (Electrochemical) | 2-Aminobenzamides, Primary alcohols | Green, practical, and scalable electrosynthesis. rsc.org |

One-Pot Multi-Component Reactions for Quinazoline Ring Formation

One-pot multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinazolines from three or more simple starting materials in a single synthetic operation. researchgate.netresearchgate.net These reactions are prized for their operational simplicity, high atom economy, and reduction of waste, time, and energy. researchgate.netacs.org

A notable example is the three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate, which can proceed under solvent-free and catalyst-free conditions to yield 2,4-disubstituted quinazolines in high yields. researchgate.net Another metal-free, one-pot approach involves the domino assembly of arenediazonium salts, nitriles, and bifunctional anilines to create diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.orgacs.org This process involves the formation of three C-N bonds in a single pot under mild conditions. acs.org

Copper catalysis has also been integrated into MCRs for quinazoline synthesis. For example, CuCl can catalyze the three-component, one-pot reaction of o-bromo aromatic ketones or aldehydes, ammonia water, and aromatic aldehydes. researchgate.net Similarly, copper(I) salts mediate the one-pot synthesis of complex tetracyclic quinazolino[4,3-b]quinazoline derivatives from 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and various nitrogen sources under aerobic conditions. thieme-connect.com

Microwave-Assisted Synthesis in Quinazoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in quinazoline chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. researchgate.netnih.gov This technique offers advantages such as shorter reaction times (minutes instead of hours), reduced energy consumption, and often cleaner reactions with easier work-up procedures. frontiersin.orgnih.gov

Microwave irradiation has been successfully applied to various quinazoline syntheses. For example, the Niementowski reaction, a classic method for preparing quinazolinones from anthranilic acids and formamide, can be highly accelerated under solvent-free microwave conditions. nih.gov The use of solid supports like montmorillonite (B579905) K-10 clay in combination with microwave irradiation can further enhance the efficiency of this reaction. nih.gov

Metal-catalyzed reactions also benefit from microwave assistance. The synthesis of 2,4-disubstituted quinazolines from nitriles and 2-aminobenzophenone, catalyzed by TMSOTf, can be achieved in just 10 minutes under microwave irradiation in solvent-free conditions. mdpi.com Microwave heating is also effective for copper-catalyzed reactions, such as the condensation of 4-(thiomethyl)quinazolines with anthranilic acids, and for palladium-catalyzed coupling reactions, demonstrating the broad applicability of this energy source in modern heterocyclic synthesis. nih.govfrontiersin.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation |

| General Synthesis | Time: 3-6 hours, Yield: 48-89% | Time: 10-20 minutes, Yield: 66-97% researchgate.net |

| Niementowski Reaction | Lengthy and tedious conditions | Time: 4 minutes, High purity nih.gov |

| TMSOTf-catalyzed synthesis | Longer reaction times | Time: 10 minutes, Solvent-free mdpi.com |

Chemical Reactivity and Transformations of Tert Butyl Quinazoline 4 Acetate

Reactions Involving the Ester Functionality

The tert-butyl ester group attached at the 4-position of the quinazoline (B50416) ring via a methylene (B1212753) linker is a key site for chemical modification. Its reactivity is largely governed by standard ester chemistry, allowing for its conversion into a range of other functional groups.

Hydrolysis and Transesterification Reactions

The conversion of the tert-butyl ester to the corresponding carboxylic acid or to other esters is a fundamental transformation.

Hydrolysis: The saponification of the tert-butyl ester to yield quinazoline-4-acetic acid can be accomplished under basic conditions. While specific studies on tert-butyl quinazoline-4-acetate are not prevalent, analogous transformations of tert-butyl esters suggest that reagents like potassium hydroxide (B78521) in a suitable solvent such as tetrahydrofuran (B95107) (THF) can effectively cleave the ester bond. researchgate.net Acid-catalyzed hydrolysis is also a viable method; for instance, aqueous phosphoric acid is known to be an effective reagent for the deprotection of tert-butyl esters, offering a mild and selective alternative. researchgate.net

Transesterification: This process involves the reaction of the parent ester with an alcohol in the presence of a catalyst to form a different ester, with the displacement of tert-butanol (B103910). This reaction allows for the modification of the ester group to potentially alter the compound's physical properties or to install other functional handles. The reaction is typically reversible and driven to completion by using a large excess of the desired alcohol or by removing one of the products. Both acid and base catalysts can be employed for this purpose. For instance, the transesterification of oils with alcohols like methanol (B129727) or butanol is a well-established industrial process. nih.govacs.orgwikipedia.org

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | Powdered KOH / THF | Quinazoline-4-acetic acid |

| Aqueous Phosphoric Acid | Quinazoline-4-acetic acid | |

| Transesterification | R-OH / Acid or Base Catalyst (e.g., Amberlyst 15) | Alkyl Quinazoline-4-acetate |

Amidation and Other Carboxylic Acid Derivatizations

Following hydrolysis to quinazoline-4-acetic acid, a variety of standard derivatizations become accessible. The most common among these is amidation. The carboxylic acid can be activated and subsequently reacted with primary or secondary amines to form the corresponding amides. A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. nih.gov

For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive quinazoline-4-acetyl chloride. nih.gov This intermediate can then be reacted with a wide range of amines to produce a library of amide derivatives. Alternatively, direct amidation methods using coupling agents like EDCI/HOBt can be employed to form the amide bond without isolating the acid chloride.

A more direct, albeit less common, route from the tert-butyl ester involves its reaction with α,α-dichlorodiphenylmethane and a catalyst like tin(II) chloride (SnCl₂). This combination generates the acid chloride in situ, which can then be trapped by an amine to afford the desired amide. researchgate.net

| Starting Material | Reagents/Conditions | Intermediate | Final Product |

| Quinazoline-4-acetic acid | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Quinazoline-4-acetyl chloride | Quinazoline-4-acetamide |

| Quinazoline-4-acetic acid | R¹R²NH, EDCI, HOBt | N/A | Quinazoline-4-acetamide |

| This compound | α,α-dichlorodiphenylmethane, SnCl₂, R¹R²NH | Quinazoline-4-acetyl chloride (in situ) | Quinazoline-4-acetamide |

Reduction of the Ester Group

The ester functionality can be reduced to the corresponding primary alcohol, 2-(quinazolin-4-yl)ethanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose, capable of reducing esters to alcohols efficiently. researchgate.net Sodium borohydride (B1222165) (NaBH₄), while generally less reactive towards esters, can also be used, sometimes requiring higher temperatures or the use of additives to enhance its reactivity. researchgate.net

Modifications and Functionalization of the Quinazoline Core

The quinazoline ring system has a distinct reactivity pattern, with the pyrimidine (B1678525) and benzene (B151609) rings showing different susceptibilities to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring

The quinazoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. nih.govinlibrary.uz Consequently, these reactions require forcing conditions and substitution occurs preferentially on the more electron-rich benzene ring. nih.gov

The predicted order of reactivity for electrophilic attack on the unsubstituted quinazoline ring is at positions 8 > 6 > 5 > 7. nih.govresearchgate.net

Nitration: Nitration is the most well-documented electrophilic substitution reaction for the quinazoline system. researchgate.net Treatment of quinazoline with a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) typically yields the 6-nitro derivative. researchgate.net For quinazolin-4-one scaffolds, nitration also occurs predominantly at the 6-position. inlibrary.uz It is expected that this compound would follow this pattern, yielding tert-butyl (6-nitroquinazolin-4-yl)acetate under strong nitrating conditions. The introduction of a second nitro group is significantly more difficult and requires harsher conditions.

Other standard EAS reactions like halogenation, sulfonation, and Friedel-Crafts reactions are less common for the quinazoline ring due to its deactivated nature.

| Reaction | Reagents | Major Product Regioisomer |

| Nitration | Fuming HNO₃ / conc. H₂SO₄ | Substitution at C6 (tert-butyl (6-nitroquinazolin-4-yl)acetate) |

Nucleophilic Substitution Reactions at Specific Quinazoline Positions

In contrast to its resistance to electrophilic attack, the pyrimidine portion of the quinazoline ring is highly susceptible to nucleophilic attack. The C4 position is particularly electrophilic due to the polarization of the C4=N3 double bond and the electron-withdrawing influence of the adjacent nitrogen atoms. inlibrary.uzresearchgate.net

While the acetate (B1210297) group at C4 in the title compound is not a typical leaving group for nucleophilic aromatic substitution (SNAr), the high reactivity of this position means it is a prime site for nucleophilic addition. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) are known to add across the C=N3 bond of quinazoline to give 4-substituted-3,4-dihydroquinazolines. researchgate.net

If the acetate group were to be replaced by a good leaving group, such as a halogen (e.g., chlorine), the C4 position would become exceptionally reactive towards SNAr. Studies on 4-chloroquinazolines show that a wide variety of nucleophiles, including amines (anilines, benzylamines, aliphatic amines), readily displace the chloride to form 4-aminoquinazoline derivatives. nih.gov This high reactivity and regioselectivity at the C4 position is a cornerstone of quinazoline chemistry in medicinal applications. inlibrary.uz

Transformations of the tert-Butyl Moiety

The tert-butyl ester of quinazoline-4-acetate is a common protecting group for the carboxylic acid functionality. Its removal, or transformation, is a key step in many synthetic sequences.

Deprotection to Carboxylic Acid:

The most common transformation of the tert-butyl ester is its cleavage to the corresponding carboxylic acid. This is typically achieved under acidic conditions. Strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid are frequently used for this purpose. acs.orglookchem.com The reaction proceeds via the formation of a relatively stable tertiary carbocation, the tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene. stackexchange.com

Lewis acids such as zinc bromide (ZnBr₂) also effectively catalyze the deprotection of tert-butyl esters. researchgate.net This method can offer greater chemoselectivity when other acid-sensitive protecting groups are present in the molecule. researchgate.net Milder, heterogeneous methods have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or montmorillonite (B579905) KSF clay, which can be beneficial for sensitive substrates. lookchem.comresearchgate.net

The table below outlines common methods for the deprotection of tert-butyl esters.

| Reagent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | DCM as solvent | Common and effective method. acs.org |

| Hydrochloric Acid (HCl) | Aqueous or organic solvent | A standard method for deprotection. lookchem.comnih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | A Lewis acid catalyst, can be chemoselective. researchgate.net |

| Silica Gel | Refluxing Toluene | A mild, heterogeneous method. lookchem.comresearchgate.net |

| Phosphoric Acid | Aqueous solution | An environmentally benign option. organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | Room Temperature | Converts the ester directly to the acid chloride. organic-chemistry.org |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, providing detailed information about molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a standard method for investigating the properties of quinazoline (B50416) derivatives due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations are employed to find the most stable three-dimensional arrangement of atoms (molecular geometry) by minimizing the energy of the system. Functionals such as B3LYP, paired with basis sets like 6-311G(d,p) or 6-31+G(d,p), are commonly used to refine the geometries of these molecules. nih.govnih.govnih.gov

These optimized geometries are the starting point for further analysis. For instance, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) spectra to confirm the structure of newly synthesized compounds. nih.gov Furthermore, DFT is used to map the electron density distribution, revealing insights into the molecule's polarity, dipole moment, and potential sites for intermolecular interactions, which are critical for understanding biological activity. nih.govacs.org Molecular docking studies, which predict the binding orientation of a molecule to a target like the Epidermal Growth Factor Receptor (EGFR), also rely on DFT-optimized structures to understand interactions such as hydrogen bonds and pi-pi stacking. nih.gov

Table 1: Molecular Docking Interaction Analysis of Quinazolinone Derivatives with EGFR

| Compound | Interaction Type | Interacting Residue |

|---|---|---|

| 7b | Pi-Anion | Asp 831 |

| Pi-Alkyl | Leu 694, Leu 820, Ala 719 | |

| 7e | Hydrogen Bond | Thr 766 |

| Pi-Sigma | Leu 820, Val 702 |

This table illustrates typical interactions identified through molecular docking studies of quinazolinone derivatives, as reported in a study on potential anticancer agents. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. acs.org

For quinazoline derivatives, FMO analysis, typically performed using DFT, reveals the most probable sites for chemical reactions. nih.govacs.org Studies have shown that for certain substituted quinazolinones, the HOMO is often localized on electron-rich regions like a bromobenzene (B47551) ring, while the LUMO can be distributed more broadly across the molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Energy Gaps for Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| HQ-k | -6.04 | -1.58 | 4.46 |

| HQS-k | -5.79 | -2.12 | 3.67 |

| HQSe-k | -5.69 | -2.20 | 3.49 |

This table presents calculated HOMO, LUMO, and energy gap values for proton-transfer structures of quinazoline derivatives in a THF solvent, demonstrating how atomic substitution influences electronic properties. acs.org

Computational methods can accurately predict key thermodynamical data for molecules. This includes fundamental properties such as the enthalpy of formation (ΔfH°), enthalpy of fusion (ΔfusH), and enthalpy of sublimation (ΔsubH°). nist.govnist.gov The NIST Chemistry WebBook, for example, provides experimentally determined thermodynamic data for the parent quinazoline molecule, which serves as a valuable benchmark for validating computational methods. nist.govnist.gov Such calculations are vital for comparing the relative stabilities of different isomers or tautomeric forms of quinazoline derivatives, which can coexist in equilibrium. acs.org

**Table 3: Thermodynamic Properties of Quinazoline (C₈H₆N₂) **

| Property | Value | Units | Method |

|---|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | 225.5 ± 2.9 | kJ/mol | AVG |

| Enthalpy of Sublimation (298.15 K) | 77.590 | kJ/mol | DH |

| Enthalpy of Fusion | 16.95 | kJ/mol | AC |

| Melting Point | 321 | K | N/A |

| Boiling Point | 516.2 | K | N/A |

Data sourced from the NIST Chemistry WebBook, providing benchmark values for the basic quinazoline structure. nist.govnist.gov

Mechanistic Investigations of Reaction Pathways

Understanding the precise step-by-step process of a chemical reaction is fundamental to improving reaction conditions and yields. Computational chemistry provides a virtual window into these dynamic processes, allowing for the study of short-lived and highly reactive species.

Many synthetic routes to quinazolines and their derivatives are multi-step processes involving transient intermediates and, often, catalysts. researchgate.net Computational modeling is a powerful tool for identifying these intermediates and mapping out the entire catalytic cycle. For example, the synthesis of quinazoline 3-oxides is proposed to proceed through the cyclocondensation of an N-acyl-2-aminoaryl ketone oxime intermediate, a mechanism that can be explored computationally. nih.gov

In metal-catalyzed syntheses, which frequently use elements like copper, cobalt, or iridium, DFT calculations can model the interaction of reactants with the metal center. frontiersin.orgorganic-chemistry.org These models help explain the role of the catalyst in lowering activation barriers and can rationalize the observed product selectivity. For instance, the proposed mechanism for the synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide (B116534) and benzyl (B1604629) alcohol suggests the formation of a benzaldehyde (B42025) intermediate, followed by condensation and oxidative dehydrogenation. dntb.gov.ua

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. The energy of this state, known as the activation energy, determines the rate of the reaction. Locating transition state structures is a primary goal of mechanistic computational studies.

For quinazoline-related reactions, such as the [3+2] cycloaddition of quinazoline 3-oxides with alkenes, computational analysis can elucidate the mechanism and predict selectivity. nih.gov In such studies, algorithms search the potential energy surface for saddle points corresponding to transition states. The calculated activation energies can then be used to compare different possible reaction pathways, explaining why one product is formed over another. This level of detailed analysis is critical for designing more efficient and selective synthetic methods for complex molecules like tert-Butyl Quinazoline-4-acetate.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies are pivotal in identifying key molecular descriptors that influence their therapeutic effects, thereby guiding the rational design of more potent molecules. researchgate.netfrontiersin.org

Researchers have employed various chemometric methods, including multiple linear regressions, to develop QSAR models for quinazoline derivatives. nih.gov These models correlate different types of molecular descriptors—such as constitutional, functional, chemical, 2D autocorrelation, and charge descriptors—with the cytotoxic activity of the compounds. nih.gov

In one study focusing on anti-breast cancer activity against the MCF-7 cell line, a QSAR model was developed for a series of quinazoline-4(3H)-one derivatives. researchgate.net The resulting model demonstrated strong statistical significance and predictive power, which was used to design seven new molecules with potentially enhanced activity. researchgate.net Similarly, a 3D-QSAR study on quinazoline derivatives for activity against osteosarcoma yielded a highly stable and predictive model, which was then used to design 200 new potential derivatives. frontiersin.org These studies underscore the utility of QSAR in predicting the biological activity of novel quinazoline-based compounds and prioritizing them for synthesis. frontiersin.orgrsc.org

Table 1: Selected QSAR Studies on Quinazoline Derivatives

| Study Focus | Model Type | Key Statistical Parameters | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Cytotoxic Agents | Genetic Algorithm-Partial Least Squares (GA-PLS) | Not Specified | Anticancer activity against MCF-7 cell line | nih.gov |

| Breast Cancer Inhibitors | Multiple Linear Regression | R² = 0.919, Q²cv = 0.819, R²pred = 0.7907 | Inhibition of breast cancer cell line | researchgate.net |

| Antitumor Agents | 3D-QSAR (CoMFA) | Not Specified | Antitumor activity against A549 and PC-3 cells | rsc.org |

| Osteosarcoma Target Drugs | 3D-QSAR | R² = 0.987, Q² = 0.63 | Antitumor activity against osteosarcoma cells | frontiersin.org |

Molecular Modeling and Docking Simulations for Interaction Analysis with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how potential drugs, such as quinazoline derivatives, interact with their biological targets at a molecular level. rsc.orgnih.gov These simulations provide critical information about the binding modes and key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. rsc.org

For quinazoline derivatives, docking studies have been performed against several important protein targets. For instance, derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to explore their binding interactions as potential EGFR tyrosine kinase inhibitors. nih.gov In other research, docking simulations revealed that quinazoline-based compounds could bind effectively to the active site of the EGFR target in breast cancer. researchgate.net

Further studies have explored the interaction of quinazoline derivatives with other targets. Molecular docking of novel quinazoline-4(3H)-one-2-carbothioamide derivatives with Toll-like receptor 4 (TLR4) showed that their binding is facilitated by a combination of hydrogen bonding, hydrophobic, electrostatic, π–π, and amide–π interactions. rsc.org In the field of neurodegenerative diseases, docking and molecular dynamics simulations have been used to study the interaction of quinazoline derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing favorable interactions within the enzymes' active sites. nih.govresearchgate.net These computational analyses are invaluable for rationalizing the observed biological activities and guiding the structural modification of lead compounds to enhance their binding affinity and selectivity. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Quinazoline Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|---|

| Quinazolin-4(3H)-ones | Epidermal Growth Factor Receptor (EGFR) | 2ITO | Not Specified | Not Specified | researchgate.net |

| Quinazoline-4(3H)-one-2-carbothioamides | Toll-like receptor 4 (TLR4) | Not Specified | Not Specified | Hydrogen bonding, hydrophobic, electrostatic, π–π, amide–π | rsc.org |

| 2-(furan-2-yl)quinazolin-4-ones | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified | Binding to ATP site | nih.gov |

| Quinazolines bearing amino acids | Programmed death-ligand 1 (PD-L1) | Not Specified | Lys124, Asn63 | Ionic interactions, water-mediated interactions | nih.gov |

| 2,4-disubstituted quinazolines | Butyrylcholinesterase (BuChE) | Not Specified | Not Specified | Favorable interactions with the active site | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinazoline |

| Quinazolin-4(3H)-one |

| Prazosin |

| Alfuzosin |

| Erlotinib |

| Gefitinib |

| 2-methylquinazolin-4(3H)-one |

| 2-aminobenzamide |

| Dexamethasone |

| Doruxybucin |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Quinazoline (B50416) Derivatives

The quinazoline core is a privileged scaffold in medicinal chemistry, and tert-butyl quinazoline-4-acetate provides a convenient entry point for the synthesis of a diverse range of complex quinazoline derivatives. mdpi.comnih.gov The ester functionality and the reactive positions on the quinazoline ring allow for a variety of chemical transformations.

The quest for novel therapeutic agents has spurred the development of synthetic methodologies to create quinazoline-fused heterocyclic systems. These polycyclic structures often exhibit unique pharmacological profiles. The synthesis of these complex systems can be achieved through multi-step sequences that may involve the initial construction of a quinazoline derivative, which is then subjected to further cyclization reactions to append additional heterocyclic rings. For instance, the synthesis of thiazole-fused quinazolinones has been explored, starting from amino quinazolinones that can be further elaborated. nih.gov The development of such fused systems is a testament to the ongoing efforts to explore new chemical space and identify novel bioactive molecules.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The quinazoline scaffold is well-suited for the development of MCRs. acs.org For example, one-pot, three-component reactions have been developed for the synthesis of quinazoline derivatives from readily available starting materials like 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.netrsc.org These reactions often proceed with high atom economy and operational simplicity. The use of different catalysts, such as copper or iron, can facilitate these transformations under various reaction conditions. nih.govnih.gov The development of such MCRs streamlines the synthesis of quinazoline libraries and facilitates the exploration of their structure-activity relationships.

Design of Novel Chemical Entities Based on the Quinazoline-4-acetate Scaffold

The quinazoline-4-acetate scaffold is a valuable template for the design of novel chemical entities with potential therapeutic applications. mdpi.comresearchgate.net The inherent biological activities of the quinazoline ring system, combined with the ability to introduce diverse substituents via the acetate group and other positions on the heterocyclic core, allows for the creation of a vast number of new compounds. nih.gov Medicinal chemists can systematically modify the structure to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different functional groups can lead to compounds with enhanced biological activities, such as antimicrobial or anticancer properties. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework of tert-Butyl Quinazoline-4-acetate.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The nine equivalent protons of the tert-butyl group would likely appear as a sharp singlet, typically in the upfield region around 1.5 ppm, owing to the shielding effect of the electron-donating alkyl groups. The methylene (B1212753) (-CH2-) protons of the acetate (B1210297) group, being adjacent to both the quinazoline (B50416) ring and the carbonyl group, are expected to resonate as a singlet in the range of 4.5-5.0 ppm. The aromatic protons on the quinazoline ring would produce a more complex pattern in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling constants of these aromatic protons would be influenced by their positions on the benzene (B151609) ring fused to the pyrimidine (B1678525) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Key expected signals would include the quaternary carbon of the tert-butyl group and the carbons of the methyl groups, which would appear in the upfield region. The methylene carbon of the acetate moiety would be found further downfield. The carbonyl carbon of the ester is a key diagnostic signal, expected to appear in the range of 165-175 ppm. The aromatic carbons of the quinazoline ring system would resonate in the downfield region, typically from 120 to 160 ppm. The specific chemical shifts would aid in confirming the connectivity of the quinazoline ring system and the acetate substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.5 (s, 9H) | ~28 |

| tert-Butyl (quaternary C) | - | ~82 |

| Methylene (CH₂) | ~4.8 (s, 2H) | ~45 |

| Ester Carbonyl (C=O) | - | ~168 |

| Quinazoline Aromatic CHs | ~7.5 - 8.5 (m) | ~120 - 135 |

| Quinazoline Quaternary Cs | - | ~148 - 165 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of its key structural features.

A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Another significant absorption would be the C-O stretching vibration of the ester, typically appearing in the 1200-1300 cm⁻¹ region. The presence of the quinazoline ring system would be indicated by a series of bands. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-N stretching vibrations within the quinazoline ring would likely produce absorptions in the 1300-1400 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Ester C=O | 1735 - 1750 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-N (in ring) | 1300 - 1400 | Stretch |

| Ester C-O | 1200 - 1300 | Stretch |

| Aromatic C-H | >3000 | Stretch |

Mass Spectrometry (MS, HRMS, QTOF-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. For this compound, various MS techniques can be employed.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A prominent fragment would likely be the loss of the tert-butyl group (C₄H₉), resulting in a significant peak at [M-57]⁺. Another characteristic fragmentation pathway would be the loss of the entire tert-butoxycarbonyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound like this compound.

Quadrupole Time-of-Flight Electrospray Ionization (QTOF-ESI): This soft ionization technique is particularly useful for obtaining the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for a clear determination of the molecular weight. Subsequent tandem mass spectrometry (MS/MS) experiments on the parent ion can be performed to induce fragmentation and gain further structural information.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | m/z | Interpretation |

| MS (EI) | Molecular Ion | C₁₄H₁₆N₂O₂ | Molecular Weight Confirmation |

| MS (EI) | Fragment | [M-57]⁺ | Loss of tert-butyl group |

| HRMS | Exact Mass | C₁₄H₁₆N₂O₂ | Elemental Formula Confirmation |

| QTOF-ESI | Protonated Molecule | [M+H]⁺ | Molecular Weight Confirmation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound must be grown.

If a crystal of sufficient quality can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule. This would unambiguously confirm the planar structure of the quinazoline ring system and the conformation of the tert-butyl acetate side chain relative to the ring. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would also be revealed. While no specific crystallographic data for this compound is currently available in open-access databases, this technique remains the gold standard for absolute structural proof. The Cambridge Crystallographic Data Centre (CCDC) is a repository where such data would be deposited if determined.

Future Perspectives and Research Challenges

Development of More Efficient, Economical, and Sustainable Synthetic Routes for tert-Butyl Quinazoline-4-acetate and its Derivatives

The synthesis of quinazoline (B50416) derivatives is a well-explored area, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. nih.gov Traditional methods for creating quinazolinones, the core of this compound, often involve harsh reaction conditions. mdpi.com Modern synthetic strategies are increasingly focused on green chemistry principles, such as the use of milder reagents, catalyst-free reactions, and one-pot procedures to improve yields and reduce waste. nih.govresearchgate.net

Recent advancements include the development of catalyst-free and oxidant-free methods. For instance, a notable strategy involves the reaction of 2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one with amino-containing moieties in a catalyst-free environment, which could be adapted for the synthesis of this compound derivatives. covenantuniversity.edu.ng Another approach utilizes a copper-catalyzed reaction between 2-halobenzamides and nitriles, which proceeds smoothly with t-BuOK as a base. organic-chemistry.org Furthermore, one-pot syntheses are gaining traction. A DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) showcases a highly efficient method that could be conceptually applied to the synthesis of other quinazoline derivatives. acs.orgnih.gov

The use of sustainable and readily available starting materials is also a key focus. An oxidative cyclization promoted by tert-butyl hydroperoxide (TBHP) and K3PO4 allows for the synthesis of functionalized quinazolin-4(3H)-ones from commercially available isatins and amidine hydrochlorides at room temperature. organic-chemistry.orgresearchgate.net This method highlights the potential for developing more sustainable routes that avoid harsh conditions. organic-chemistry.org The exploration of ionic liquids as both a solvent and catalyst presents another promising avenue for greener synthesis, as demonstrated in the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 at atmospheric pressure. capes.gov.br

The following table summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound and its derivatives, emphasizing efficiency and sustainability.

Table 1: Modern Synthetic Routes for Quinazoline Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Catalyst-Free Synthesis | Reaction of 2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one with amino-containing moieties. covenantuniversity.edu.ng | Avoids metal catalysts, simplifying purification and reducing cost. |

| Copper-Catalyzed Reaction | Reaction of 2-halobenzamides with nitriles using t-BuOK as a base. organic-chemistry.org | Good functional group tolerance and yields. |

| DMAP-Catalyzed One-Pot Synthesis | Reaction of 2-aminobenzamides with di-tert-butyl dicarbonate. acs.orgnih.gov | High efficiency and simple manipulation. |

| Oxidative Cyclization | Use of tert-butyl hydroperoxide (TBHP) and K3PO4 with isatins and amidine hydrochlorides. organic-chemistry.orgresearchgate.net | Mild, room temperature conditions and use of commercially available starting materials. |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The functionalization of the quinazoline core is crucial for developing new derivatives with tailored properties. Research in this area is focused on discovering new reaction pathways and strategies for introducing diverse functional groups onto the quinazoline scaffold. The inherent reactivity of the quinazoline ring system allows for various modifications. For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones through a tandem strategy involving C-nucleophilic addition to a carbodiimide (B86325) followed by intramolecular nucleophilic substitution demonstrates a versatile approach to derivatization. organic-chemistry.org

The development of novel quinazolinone compounds through one-pot reactions of benzoic acid derivatives, trimethoxymethane, and aniline (B41778) derivatives has been shown to produce functionally diverse molecules. nih.gov Furthermore, the synthesis of quinazoline derivatives bearing a triazole-acetamide moiety highlights a strategy for creating hybrid molecules with potentially enhanced biological activities. nih.gov The introduction of different substituents at various positions of the quinazoline ring can significantly influence the molecule's properties. nih.gov For instance, the presence of electron-donating methoxy (B1213986) groups on the quinazoline core has been observed to enhance antibacterial activity in certain derivatives. nih.gov

Future research will likely focus on the selective functionalization of C-H bonds, which represents a highly atom-economical approach to creating new derivatives. Additionally, the use of photocatalysis and electrochemistry could open up new avenues for accessing novel reactivity patterns under mild conditions. The development of divergent synthetic strategies, where a common intermediate can be converted into multiple, structurally distinct products, is also a promising area. An example of this is the divergent synthesis of quinazolin-4(3H)-ones and tryptanthrins from isatins. organic-chemistry.orgresearchgate.net

Advanced Computational Approaches for Predictive Chemical Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. researchgate.net For quinazoline derivatives, computational approaches are being used to predict biological activities, understand reaction mechanisms, and design novel compounds with improved properties. researchgate.netnih.govfrontiersin.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed. nih.govfrontiersin.orgnih.gov

Molecular docking studies, for example, have been used to understand the binding interactions of quinazoline derivatives with biological targets like the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org These studies can help in the rational design of more potent inhibitors. frontiersin.org 3D-QSAR models have also been developed to reliably predict the efficacy of EGFR inhibitors based on their chemical structure. frontiersin.org

Computational methods are also crucial for elucidating reaction mechanisms. For instance, understanding the mechanistic route for the preparation of quinazolinone derivatives can be enhanced through computational analysis of reaction intermediates and transition states. researchgate.net This knowledge can then be used to optimize reaction conditions and improve yields. Density Functional Theory (DFT) calculations are another powerful tool for investigating the electronic structure and reactivity of quinazoline derivatives. frontiersin.org

The future of computational chemistry in this field lies in the development of more accurate and predictive models. The integration of machine learning and artificial intelligence with traditional computational methods holds great promise for accelerating the discovery of new quinazoline-based compounds. researchgate.net These advanced approaches can analyze vast datasets to identify novel structural motifs and predict the properties of virtual compounds before they are synthesized, thereby saving time and resources.

Table 2: Computational Techniques in Quinazoline Research

| Computational Technique | Application | Key Insights |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of quinazoline derivatives to biological targets. nih.gov | Understanding structure-activity relationships and guiding the design of more potent compounds. nih.govfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of quinazoline-protein complexes over time. frontiersin.org | Assessing the stability of binding interactions and identifying key residues for interaction. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. nih.gov | Predicting the activity of novel compounds and identifying important structural features for activity. frontiersin.orgnih.gov |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl Quinazoline-4-acetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification or coupling reactions, leveraging the tert-butyl group’s steric bulk to protect reactive sites. For example, tert-butyl esters are often synthesized under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can improve yields. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. What safety protocols should be followed when handling this compound in the lab?

While specific toxicological data for this compound may be limited, analogous tert-butyl derivatives (e.g., pyrrolidine or oxazole-containing compounds) require:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilated fume hoods for synthesis or weighing to minimize inhalation risks .

- Storage in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis . Always consult the compound-specific SDS for detailed hazard mitigation .

Q. How stable is this compound under varying pH and temperature conditions?

Stability assays for similar tert-butyl esters show degradation at extremes:

- Acidic conditions (pH < 3): Rapid cleavage of the tert-butyl group due to protonation of the carbonyl oxygen .

- Basic conditions (pH > 10): Hydrolysis of the ester moiety, forming quinazoline-4-acetic acid .

- Thermal stability: Decomposition above 80°C, confirmed by TGA (thermogravimetric analysis) . Long-term storage at –20°C in anhydrous DMSO or DMF is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Confirm regiochemistry of the quinazoline ring and tert-butyl group integration .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways involving this compound?

Conflicting data on reaction outcomes (e.g., unexpected byproducts) may arise from competing mechanisms. Strategies include:

- Isotopic labeling (²H/¹³C): Track tert-butyl group migration during catalysis .

- Kinetic profiling: Monitor intermediate formation via in situ IR or LC-MS to identify rate-determining steps .

- DFT calculations: Model transition states to predict regioselectivity in nucleophilic attacks .

Q. What experimental approaches validate the biological activity of this compound derivatives against contradictory literature data?

- Dose-response assays: Use IC₅₀ values from orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Off-target profiling: Screen against kinase panels or GPCR libraries to rule out nonspecific effects .

- Structural analogs: Compare activity of tert-butyl vs. isopropyl esters to isolate steric/electronic contributions .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Molecular docking (AutoDock/Vina): Predict binding poses in quinazoline-recognizing enzymes (e.g., DHFR) .

- MD simulations (GROMACS): Assess conformational stability of the tert-butyl group in hydrophobic binding pockets .

- QSAR models: Coralate logP values (from HPLC retention times) with cellular permeability .

Q. What strategies address discrepancies in spectroscopic data for this compound analogs?

- Cross-validate NMR assignments: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

- Synchrotron XRD: Resolve crystal structures to confirm absolute configuration of chiral centers .

- Batch-to-batch analysis: Compare COA (Certificate of Analysis) data from multiple suppliers to identify impurities .

Q. How can researchers assess the ecological impact of this compound given limited ecotoxicological data?

Q. What advanced kinetic methods optimize the catalytic efficiency of this compound in multi-step syntheses?

- Stop-flow kinetics: Resolve fast equilibria in tert-butyl deprotection steps .

- Arrhenius plots: Determine activation energies for ester hydrolysis under varying pH .

- Microreactor systems: Enhance mixing efficiency and heat transfer for exothermic reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.